molecular formula C26H20N4O2S2 B11028160 2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile

2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile

Cat. No.: B11028160
M. Wt: 484.6 g/mol
InChI Key: TVCAAEKMUWAEBF-UHFFFAOYSA-N
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Description

2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then functionalized through various chemical reactions. Key steps may include:

    Formation of the Core Structure: This involves the cyclization of appropriate precursors to form the isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline scaffold.

    Functional Group Introduction: Methoxy and dimethylphenyl groups are introduced through nucleophilic substitution reactions.

    Final Functionalization: The malononitrile group is added via a condensation reaction, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, depending on its interaction with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. Structure-activity relationship (SAR) studies can help identify modifications that enhance biological activity and selectivity.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, if it acts as an antimicrobial agent, it may inhibit key enzymes or disrupt cell membranes. In the case of anticancer activity, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C26H20N4O2S2

Molecular Weight

484.6 g/mol

IUPAC Name

2-[4-(3,5-dimethylphenyl)-13-methoxy-7,7-dimethyl-9-oxo-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-10-ylidene]propanedinitrile

InChI

InChI=1S/C26H20N4O2S2/c1-13-6-14(2)8-16(7-13)30-25(33)21-19-10-17(32-5)9-18-20(15(11-27)12-28)24(31)29(22(18)19)26(3,4)23(21)34-30/h6-10H,1-5H3

InChI Key

TVCAAEKMUWAEBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=S)C3=C(S2)C(N4C5=C3C=C(C=C5C(=C(C#N)C#N)C4=O)OC)(C)C)C

Origin of Product

United States

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